![molecular formula C9H17N B1618463 2-Propyn-1-amine, N,N-bis(1-methylethyl)- CAS No. 6323-87-1](/img/structure/B1618463.png)
2-Propyn-1-amine, N,N-bis(1-methylethyl)-
Vue d'ensemble
Description
2-Propyn-1-amine, N,N-bis(1-methylethyl)- is a chemical compound with the molecular formula C9H17N . It contains a total of 26 bonds, including 9 non-H bonds, 1 multiple bond, 3 rotatable bonds, 1 triple bond, and 1 tertiary amine (aliphatic) .
Molecular Structure Analysis
The molecular structure of 2-Propyn-1-amine, N,N-bis(1-methylethyl)- includes 27 atoms; 17 Hydrogen atoms, 9 Carbon atoms, and 1 Nitrogen atom . It also contains 1 triple bond and 1 tertiary amine .Applications De Recherche Scientifique
Neurodegenerative Disease Treatment
Diisopropylpropargylamine derivatives, such as pargyline , rasagiline , and selegiline , are utilized in the treatment of neurodegenerative disorders like Parkinson’s and Alzheimer’s diseases . These compounds act as monoamine oxidase inhibitors, with MAO-B inhibition playing a crucial role in neuroprotection. For instance, selegiline has an antiapoptotic function, contributing to symptomatic and neuroprotective treatments .
Anti-Cancer Properties
The compound has been identified to inhibit lysine-specific demethylase-1 (LSD-1), which, when used alongside chemotherapeutic agents like camptothecin, enhances LSD-1 inhibition, leading to induced senescence and growth inhibition in cancer cells . Additionally, it exhibits inhibitory properties against proline-5-carboxylate reductase-1 (PYCR1), making it a potential candidate for cancer treatments .
Diabetes Management
Pargyline, a derivative of diisopropylpropargylamine, is also used for treating type 1 diabetes due to its MAO-B inhibitor properties . This application is particularly significant given the cardiovascular complications associated with diabetes.
Green Chemistry Synthesis
The solvent-free synthesis of propargylamines represents a green approach in chemistry. Diisopropylpropargylamine can be synthesized through environmentally benign strategies, which is of great importance in the pharmaceutical field . This method aligns with the principles of green chemistry, aiming to reduce or eliminate the use and generation of hazardous substances.
Parkinson’s Disease Treatment
Specifically, rasagiline and selegiline, which contain the propargyl moiety, are effective in treating Parkinson’s disease. They prevent apoptosis by reducing oxidative stress and stabilizing mitochondrial membranes. Rasagiline has also demonstrated neuro-restorative activities and is clinically effective as monotherapy or as an adjunct to levodopa .
Anti-Alzheimer’s Disease Activities
Rasagiline hybrid molecules are found to have activities against Alzheimer’s disease. The neuroprotective effects of rasagiline are attributed to the propargyl moiety and are independent of MAO-B inhibition, offering a promising avenue for Alzheimer’s disease management .
Propriétés
IUPAC Name |
N-propan-2-yl-N-prop-2-ynylpropan-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N/c1-6-7-10(8(2)3)9(4)5/h1,8-9H,7H2,2-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSLRZHQRINOOLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC#C)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40283911 | |
Record name | 2-Propyn-1-amine, N,N-bis(1-methylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40283911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Propyn-1-amine, N,N-bis(1-methylethyl)- | |
CAS RN |
6323-87-1 | |
Record name | 2-Propynylamine,N-diisopropyl- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=34155 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Propyn-1-amine, N,N-bis(1-methylethyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40283911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (prop-2-yn-1-yl)bis(propan-2-yl)amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.